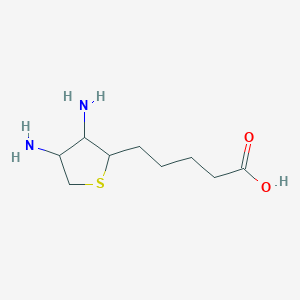

5-(3,4-Diaminothiolan-2-yl)pentanoic acid

描述

BenchChem offers high-quality 5-(3,4-Diaminothiolan-2-yl)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-Diaminothiolan-2-yl)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-(3,4-diaminothiolan-2-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S/c10-6-5-14-7(9(6)11)3-1-2-4-8(12)13/h6-7,9H,1-5,10-11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNCSZDPWAVQAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(S1)CCCCC(=O)O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201240962 | |

| Record name | 3,4-Diaminotetrahydro-2-thiophenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3737-34-6 | |

| Record name | 3,4-Diaminotetrahydro-2-thiophenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3737-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diaminotetrahydro-2-thiophenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Classification Within Heterocyclic Amino Acid Derivatives

5-(3,4-Diaminothiolan-2-yl)pentanoic acid is a multifaceted molecule that can be classified based on its distinct structural features. At its core, it is a heterocyclic compound, featuring a five-membered thiolane ring which contains a sulfur atom. The presence of two amino groups (-NH2) and a carboxylic acid (-COOH) group firmly places it within the category of amino acids. Specifically, the amino and carboxylic acid functionalities are attached to the heterocyclic core, designating it as a heterocyclic amino acid derivative.

The structure is also recognized as a diamino derivative of biotin (B1667282), a vital B vitamin. nih.govnih.gov This relationship is evident in its common synonym, "Diamino Biotin". molbase.com The fundamental structure consists of a thiolane ring fused with a ureido group in biotin. In 5-(3,4-Diaminothiolan-2-yl)pentanoic acid, the ureido ring is absent, and instead, two primary amine groups are present on the thiolane ring. This structural modification, the absence of the fused imidazolone (B8795221) ring, is a key differentiator from biotin. nih.gov

The pentanoic acid side chain is another defining characteristic, contributing to its classification as a valeric acid derivative. The stereochemistry of the compound, often specified as (2S,3S,4R), is crucial for its biological activity and its role as a precursor in the synthesis of specific stereoisomers of biotin. molbase.com

Table 1: Structural and Chemical Properties of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid

| Property | Value |

| Molecular Formula | C₉H₁₈N₂O₂S |

| Molecular Weight | 218.32 g/mol |

| CAS Number | 3737-34-6 |

| Synonyms | Diamino Biotin, (2S,3S,4R)-3,4-Diaminotetrahydro-2-thiophenepentanoic Acid |

| Key Structural Features | Thiolane ring, Two primary amino groups, Pentanoic acid side chain |

Historical Context and Emerging Research Trajectories of Sulfur Containing Heterocycles

The scientific journey of sulfur-containing heterocycles is deeply intertwined with the history of vitamin research, particularly the discovery and elucidation of biotin (B1667282) (Vitamin B7). The initial observations of "egg white injury" in the early 20th century led to the identification of a protective factor, which was later isolated and named biotin in 1936. nih.gov The determination of its complex heterocyclic structure, containing a fused tetrahydrothiophene (B86538) and ureido ring system, was a significant milestone in organic chemistry. nih.gov

The critical role of biotin as a coenzyme for carboxylase enzymes spurred extensive research into its synthesis and the biological activities of its analogs. nih.gov This exploration naturally led to the investigation of intermediates in biotin's biosynthetic pathway and synthetic routes. 5-(3,4-Diaminothiolan-2-yl)pentanoic acid emerged as a key intermediate in several synthetic pathways to d-biotin. researchgate.net

Contemporary research continues to build on this historical foundation. The focus has expanded beyond simple synthesis to the development of novel biotin analogs and derivatives with tailored properties. google.com Researchers are exploring modifications to the biotin structure to create tools for biochemical and medical research, such as affinity labels, drug delivery systems, and probes for studying protein structure and function. nih.govresearchgate.net The unique properties of the sulfur atom in the heterocyclic ring continue to be an area of interest, influencing the development of new synthetic methodologies and applications in material sciences.

Overview of Key Research Domains for 5 3,4 Diaminothiolan 2 Yl Pentanoic Acid

Strategies for Constructing the 3,4-Diaminothiolane Ring System

The central feature of the target molecule is the 3,4-diaminothiolane ring. Its construction requires precise control over the formation of the five-membered sulfur-containing heterocycle and the stereoselective installation of two adjacent amino groups.

Achieving the correct relative and absolute stereochemistry is paramount, particularly for synthesizing the naturally occurring (+)-biotin, which derives from the (2S,3S,4R)-diaminothiolane precursor. molbase.comacs.org Several strategies have been developed to address this challenge.

One notable method involves the stereoselective alkylation of cyclic sulfoxides. acs.orgacs.org In this approach, a thiophane-1-oxide scaffold is used to direct the introduction of the pentanoic acid side chain. The sulfoxide (B87167) group controls the stereochemistry of the incoming alkyl group, which is later converted into the final structure. Another powerful technique is the asymmetric reduction of a meso-cyclic-1,2-dicarboxylic anhydride (B1165640) precursor. chemicalbook.com This method can employ an oxazaborolidine-catalyzed reducing system to achieve high enantiomeric excess in a key ketone reduction step, thereby establishing the stereochemistry early in the synthesis. chemicalbook.com Furthermore, general methods for asymmetric amine synthesis, such as the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinyl imines, represent a viable strategy for constructing the chiral amine centers found in the diaminothiolane core. nih.gov

Comparison of Stereoselective Strategies

| Strategy | Key Reagent/Catalyst | Transformation Principle | Reference |

|---|---|---|---|

| Stereoselective Alkylation | Cyclic Sulfoxide | The sulfoxide group on the thiolane ring directs the stereoselective addition of the pentanoic acid side chain. | acs.orgacs.org |

| Asymmetric Reduction | Oxazaborolidine Catalyst | Catalytic asymmetric reduction of a prochiral ketone to establish a key hydroxyl stereocenter, a precursor to the amine. | chemicalbook.com |

| Chiral Imine Addition | N-tert-Butanesulfinyl Imine | Diastereoselective nucleophilic addition to a chiral imine derivative to form a chiral amine. | nih.gov |

The formation of the thiolane (tetrahydrothiophene) ring is a critical step. A common and effective method involves a bimolecular nucleophilic substitution. In this reaction, a linear precursor containing two leaving groups (such as mesylates) at appropriate positions is treated with a sulfur nucleophile, typically sodium sulfide (B99878) (Na₂S), to close the ring. cdnsciencepub.com

More advanced methods include metal-catalyzed heterocyclizations. mdpi.com These reactions can involve the intramolecular cyclization of substrates that contain both a sulfur nucleophile (thiol) and an unsaturated moiety like an alkyne, often catalyzed by copper or other transition metals. mdpi.com Another approach utilizes the ring-opening of strained thiiranes (three-membered sulfur rings) by a nucleophile, which can be part of a strategy to build the five-membered thiolane system. researchgate.net

The valeric acid side chain can be introduced at various stages of the synthesis. In some pathways, the side chain is attached to a pre-formed heterocyclic core via an alkylation reaction. For example, a cyclic sulfoxide intermediate can be alkylated using an appropriate five-carbon electrophile, such as tert-butyl 5-iodopentanoate (I(CH₂)₄COOtBu). acs.org

Alternatively, the synthesis can begin with a starting material that already contains the required five-carbon chain. A photochemical approach exemplifies this, where a [2+2] cycloaddition is performed on a substrate that already possesses a functionalized five-carbon appendage, which is later elaborated into the final carboxylic acid. cdnsciencepub.com

Total Synthesis Pathways of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid

Numerous total syntheses of biotin have been developed, which inherently include the synthesis of its diamino precursor. A classic approach, central to commercial production, involves several key transformations. One such pathway begins with L-cysteine, which provides a source of chirality, sulfur, and one nitrogen atom. The synthesis proceeds through the formation of a key intermediate, a fused thiolactone, which already contains the pentanoic acid side chain. The subsequent steps involve the introduction of the second nitrogen atom and reduction of a carbonyl group to form a hydroxyl group, which is then converted to an azide (B81097). Reduction of the azide and another nitrogen-containing functional group yields the target cis-diamine, 5-(3,4-diaminothiolan-2-yl)pentanoic acid. This diamine is then ready for the final cyclization to form the biotin molecule. acs.org

Another elegant route, reported by Marquet and coworkers, relies on the previously mentioned stereoselective alkylation of a cyclic sulfoxide to set the stereocenters. acs.orgacs.org The synthesis starts with the formation of a thiophan-3-one, which is converted to a sulfoxide. Stereoselective alkylation introduces the side chain, followed by a series of functional group manipulations to install the two amino groups, ultimately yielding the target diaminobiotin. acs.org

Derivatization and Modification of the Parent Scaffold

The primary and most significant derivatization of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid is its conversion to biotin. This is achieved by reacting the vicinal diamine with a carbonylating agent, such as phosgene (B1210022) (COCl₂) or its safer equivalents, to form the cyclic urea (B33335) (imidazolidinone) ring of the biotin structure. molbase.comacs.org

Beyond this, the parent scaffold offers multiple handles for modification. The two primary amino groups can undergo standard amine reactions, such as acylation to form amides or reaction with aldehydes and ketones to form Schiff bases (imines), which can be subsequently reduced to secondary amines. nih.gov The carboxylic acid functional group can be converted into esters, amides, or other acid derivatives, allowing for the creation of a diverse library of compounds. rsc.orgfarmaciajournal.com For example, coupling the carboxylic acid with other amino acids or drug moieties is a potential strategy for creating novel bioactive conjugates. rsc.org

Examples of Derivatization Reactions

| Functional Group | Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| 3,4-Diamine | Cyclization | Phosgene (COCl₂) | Fused Imidazolidinone (Biotin) | molbase.comacs.org |

| Amino Group | Schiff Base Formation | Aldehyde (e.g., Benzaldehyde) | Di-imine | nih.gov |

| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Methyl Ester | farmaciajournal.com |

| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide | rsc.org |

Advanced Catalytic Methods in Thiolane Amino Acid Synthesis

Modern catalysis offers powerful tools for the efficient and stereoselective synthesis of complex molecules like thiolane amino acids. N-Heterocyclic Carbenes (NHCs) have emerged as versatile organocatalysts for various transformations, including asymmetric cycloaddition reactions that can be used to construct chiral heterocyclic cores. acs.org Their unique ability to induce umpolung (polarity reversal) opens up novel reaction pathways.

Asymmetric organocatalysis, in general, provides a metal-free approach to constructing chiral centers. researchgate.net Sequential or domino reactions catalyzed by small organic molecules, such as chiral amines or phosphoric acids, can build molecular complexity rapidly from simple starting materials with high stereocontrol. researchgate.net For the synthesis of amino acids, transition metal-catalyzed reactions, such as palladium-catalyzed C-N bond formation, are also highly relevant for introducing the amino groups or for cyclization steps. researchgate.net Furthermore, the use of selenol-based catalysts has shown promise in related chemistries involving peptide thioester synthesis, which could potentially be adapted for thiol-containing amino acid synthesis. mdpi.com

Transition Metal-Catalyzed Cyclizations for Nitrogenous Heterocycles

Transition metal catalysis plays a pivotal role in the synthesis of nitrogen-containing heterocycles, including the thiolane ring of 5-(3,4-diaminothiolan-2-yl)pentanoic acid. A key strategy involves the hydrogenation of a substituted thiophene (B33073) precursor, which can be constructed with the necessary side chain and protected amino groups.

A notable approach for the synthesis of biotin, which shares the core structure of the target molecule, commences with a 2-formyl-3,4-diaminothiophene derivative. nih.gov The pentanoic acid side chain is introduced via a Wittig reaction with a carboxypropylidene-phosphorane compound. nih.gov The subsequent and critical step is the hydrogenation of the thiophene ring to the corresponding thiolane (tetrahydrothiophene). nih.gov This reduction is a classic example of a transition metal-catalyzed process, often employing catalysts such as palladium, platinum, or ruthenium. The hydrogenation of the thiophene ring typically proceeds to yield the all-cis diastereomer, which is crucial for establishing the correct relative stereochemistry of the substituents on the thiolane ring. nih.gov

Recent advancements in catalysis have led to the development of highly efficient and enantioselective methods for the hydrogenation of substituted thiophenes. For instance, a ruthenium-N-heterocyclic carbene complex has been demonstrated to be a powerful catalyst for the asymmetric hydrogenation of various thiophene derivatives, affording chiral tetrahydrothiophenes in high yields and with excellent enantioselectivity. nih.govacs.org This type of catalytic system offers a promising route to the chiral analogues of 5-(3,4-diaminothiolan-2-yl)pentanoic acid.

The general reaction conditions and outcomes for such transition metal-catalyzed hydrogenations are summarized in the table below.

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| [Rh₂(esp)₂] | N-Boc-N-alkylsulfamides | Cyclic Sulfamides | High | N/A | nih.gov |

| Ru-N-heterocyclic carbene | Substituted Thiophenes | Tetrahydrothiophenes | High | High | nih.govacs.org |

| Pd(0)/chiral phosphoramidite | Conjugated Dienes | Cyclic Sulfamides | High | High | acs.org |

This table presents a summary of representative transition metal-catalyzed reactions for the synthesis of related heterocyclic structures. Specific yields and enantiomeric excess are highly dependent on the exact substrate and reaction conditions.

Following the hydrogenation and the formation of the saturated thiolane ring, the protecting groups on the amino functionalities are removed, and in the case of biotin synthesis, the molecule is cyclized with phosgene or a phosgene equivalent to form the fused imidazolidinone ring. nih.gov For the synthesis of 5-(3,4-diaminothiolan-2-yl)pentanoic acid itself, this final cyclization step would be omitted.

Organocatalytic Strategies for Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, offering a metal-free alternative to traditional methods. While a direct organocatalytic synthesis of 5-(3,4-diaminothiolan-2-yl)pentanoic acid has not been extensively reported, several organocatalytic strategies for the asymmetric synthesis of chiral diamines and related heterocyclic systems have been developed and could be adapted for this purpose.

One of the key challenges in the synthesis of chiral analogues of the target compound is the stereocontrolled formation of the two adjacent chiral centers bearing the amino groups. Organocatalytic asymmetric Mannich reactions have proven to be highly effective for the synthesis of chiral 1,2- and 1,4-diamines. acs.org Proline and its derivatives are often employed as catalysts in these transformations, facilitating the reaction between an enolizable carbonyl compound and an imine to generate the desired diamine with high diastereo- and enantioselectivity. acs.org

Furthermore, chiral phosphoric acids have been utilized as Brønsted acid organocatalysts for the asymmetric ring-opening of aziridines with various nucleophiles, including nitrogen-based nucleophiles, to afford chiral 1,2-diamines in good yields and with high enantioselectivity. rsc.org This strategy provides a viable route to enantiomerically enriched diamine building blocks that could be incorporated into the thiolane ring.

The following table summarizes some of the key findings in the organocatalytic synthesis of chiral diamines and related heterocycles.

This table showcases the utility of various organocatalysts in the enantioselective synthesis of diamines and nitrogen-containing heterocycles, which are relevant to the synthesis of chiral analogues of the target compound.

The application of these organocatalytic methods to the synthesis of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid would likely involve a multi-step sequence. For example, a chiral diamine could be synthesized using an organocatalytic method and then elaborated to form the thiolane ring. Alternatively, an organocatalytic reaction could be employed to directly construct the chiral thiolane ring with the desired stereochemistry at the 3 and 4 positions. While specific examples for the target molecule are yet to be published, the versatility and success of organocatalysis in asymmetric synthesis suggest that it is a promising avenue for future research in this area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid by probing the magnetic properties of its atomic nuclei.

High-Resolution One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Primary Structure Determination

One-dimensional NMR experiments are fundamental for establishing the primary structure, identifying the different chemical environments of the hydrogen, carbon, and nitrogen atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous non-equivalent protons. The pentanoic acid side chain would exhibit signals in the aliphatic region, with the methylene (B1212753) protons adjacent to the carboxyl group appearing at a higher chemical shift (downfield) compared to the other methylene groups. The protons on the thiolane ring would show distinct signals, influenced by the neighboring amine and sulfur functionalities. The protons attached to the nitrogen atoms of the amino groups would appear as broad signals, and their chemical shift would be highly dependent on the solvent and pH.

¹³C NMR: The carbon-13 NMR spectrum would display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the pentanoic acid would have the highest chemical shift (typically in the 170-185 ppm range). libretexts.org The carbons of the thiolane ring would appear in the mid-field region, with their shifts influenced by the attached nitrogen and sulfur atoms. The four methylene carbons of the pentanoic acid chain would have characteristic shifts in the aliphatic region. docbrown.info

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the electronic environment of the two amino groups. nih.govresearchgate.net The two nitrogen atoms in the diaminothiolan ring are chemically non-equivalent and would therefore be expected to show two distinct signals in the ¹⁵N NMR spectrum.

Table 3.1.1: Expected ¹H, ¹³C, and ¹⁵N NMR Data for 5-(3,4-Diaminothiolan-2-yl)pentanoic acid

| Atom Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H (Carboxyl OH) | Broad, variable | Singlet |

| ¹H (Thiolane Ring CH, CH₂) | 2.5 - 4.5 | Complex multiplets |

| ¹H (Pentanoic Acid CH₂) | 1.2 - 2.5 | Multiplets |

| ¹H (Amino NH₂) | Broad, variable | Singlets |

| ¹³C (Carbonyl) | 170 - 185 | Singlet |

| ¹³C (Thiolane Ring) | 40 - 70 | - |

| ¹³C (Pentanoic Acid Chain) | 20 - 40 | - |

| ¹⁵N (Amino) | 0 - 50 (relative to NH₃) | - |

Note: The table above presents expected ranges and multiplicities. Actual values would be determined experimentally.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling network between adjacent protons. np-mrd.orgresearchgate.net Cross-peaks would be observed between the protons of the pentanoic acid chain, confirming their connectivity. Similarly, correlations between the protons on the thiolane ring would help to trace the bonding pathway within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. An HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon or nitrogen it is bonded to, allowing for the unambiguous assignment of the ¹³C and ¹⁵N signals based on the already assigned ¹H signals. molbase.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings (typically over two or three bonds) between protons and heteronuclei. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting the different fragments of the molecule. For instance, HMBC correlations would be expected between the protons on the C2 of the thiolane ring and the carbons of the pentanoic acid side chain, confirming their point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through chemical bonds. researchgate.net Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is invaluable for determining the stereochemistry and preferred conformation of the molecule in solution. For example, the relative stereochemistry of the substituents on the thiolane ring could be elucidated from the observed NOE patterns.

Chiral Discrimination and Diastereomeric Excess Determination via NMR

5-(3,4-Diaminothiolan-2-yl)pentanoic acid is a chiral molecule with multiple stereocenters. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be used to determine the enantiomeric and diastereomeric purity of a sample. mdpi.comresearchgate.netmdpi.comnih.govunipi.it

When a chiral auxiliary is added to a solution of the analyte, it forms transient diastereomeric complexes that have different NMR spectra. This can lead to the splitting of signals for the enantiomers or diastereomers, allowing for their quantification. The integration of the separated signals provides a direct measure of the enantiomeric or diastereomeric excess.

Variable Temperature NMR for Conformational Analysis

The flexibility of the thiolane ring and the pentanoic acid side chain means that the molecule can exist in multiple conformations that may be interconverting on the NMR timescale. researchgate.netnih.govresearchgate.netscielo.brrsc.org Variable temperature (VT) NMR studies can provide valuable information about these conformational dynamics.

By recording NMR spectra at different temperatures, it is possible to "freeze out" certain conformations or to observe changes in chemical shifts and coupling constants that are indicative of a dynamic equilibrium. scielo.br This data can be used to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational interchange and to identify the most stable conformer in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) can measure the mass of the molecular ion with very high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the elemental formula of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid, which is C₉H₁₈N₂O₂S. This is a critical step in confirming the identity of the compound.

Table 3.2.1: Expected High-Resolution Mass Spectrometry Data for 5-(3,4-Diaminothiolan-2-yl)pentanoic acid

| Ion | Calculated m/z | Observed m/z | Difference (ppm) | Elemental Composition |

| [M+H]⁺ | 219.1167 | To be determined | To be determined | C₉H₁₉N₂O₂S |

| [M+Na]⁺ | 241.0986 | To be determined | To be determined | C₉H₁₈N₂NaO₂S |

Note: The table above shows the calculated exact masses for the protonated and sodiated molecular ions. The observed m/z values would be obtained from the HRMS experiment.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For 5-(3,4-Diaminothiolan-2-yl)pentanoic acid, collision-induced dissociation (CID) is the most common fragmentation method. The fragmentation pathways are predicted to be analogous to those of biotin, focusing on the cleavage of the thiolane ring and the pentanoic acid side chain. nih.govacs.orgnih.gov

Upon protonation, the precursor ion of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid would likely undergo several key fragmentation reactions. The most probable sites of initial bond cleavage would be the C-S bonds within the thiolane ring and the bonds of the pentanoic acid chain. The presence of two primary amine groups, in contrast to the urea moiety in biotin, is expected to significantly influence the fragmentation pattern by providing alternative sites for protonation and charge-driven fragmentation.

A study on the gas-phase fragmentation of biotin reagents using electrospray ionization (ESI)-MS/MS revealed that cleavages typically occur at either end of the spacer arm. nih.gov A similar behavior would be anticipated for 5-(3,4-Diaminothiolan-2-yl)pentanoic acid. The loss of water (H₂O) from the carboxylic acid group and the sequential loss of ammonia (B1221849) (NH₃) from the diamino groups are expected to be prominent fragmentation steps.

Predicted MS/MS Fragmentation Pathways of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid:

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Predicted Fragment Structure |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Loss of water from the carboxylic acid |

| [M+H]⁺ | [M+H - NH₃]⁺ | NH₃ | Loss of ammonia from one of the amino groups |

| [M+H]⁺ | [M+H - H₂O - NH₃]⁺ | H₂O, NH₃ | Sequential loss of water and ammonia |

| [M+H]⁺ | Side chain cleavage ions | Various | Fragments from the pentanoic acid chain |

| [M+H]⁺ | Thiolane ring fragments | Various | Fragments resulting from the opening of the thiolane ring |

This table is predictive and based on the fragmentation patterns of structurally similar compounds like biotin.

Ionization Techniques and Their Influence on Fragmentation Patterns

The choice of ionization technique significantly impacts the observed fragmentation patterns in mass spectrometry. For a polar molecule like 5-(3,4-Diaminothiolan-2-yl)pentanoic acid, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are most appropriate.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal in-source fragmentation. nih.gov This is ideal for determining the molecular weight of the compound. When coupled with tandem mass spectrometry (ESI-MS/MS), controlled fragmentation can be induced in the collision cell, allowing for systematic structural elucidation. acs.org The fragmentation of biotin and its derivatives has been extensively studied using ESI, providing a strong basis for predicting the behavior of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid. nih.gov The resulting fragments would provide clear insights into the connectivity of the molecule.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, often used for larger molecules, but also applicable to smaller organic compounds. It would also be expected to produce primarily the [M+H]⁺ ion. The choice of matrix can influence the ionization efficiency and the extent of fragmentation. For 5-(3,4-Diaminothiolan-2-yl)pentanoic acid, a matrix like α-cyano-4-hydroxycinnamic acid (CHCA) would likely be effective.

In contrast, hard ionization techniques like Electron Ionization (EI) would lead to extensive and often complex fragmentation, making it difficult to identify the molecular ion and interpret the spectrum for a molecule of this complexity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. mt.com These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. The analysis of the vibrational spectra of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid would be based on the characteristic frequencies of its constituent functional groups: primary amines, a carboxylic acid, and a thiolane ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, often overlapping with the N-H stretching vibrations of the amine groups. The N-H stretching of the primary amines would likely appear as two distinct bands in the 3300-3500 cm⁻¹ region. A strong absorption around 1700-1730 cm⁻¹ would be assigned to the C=O stretching of the carboxylic acid. The N-H bending vibrations are expected in the 1550-1650 cm⁻¹ range. The C-N and C-S stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹). researchgate.netresearchgate.nettandfonline.com

Predicted Vibrational Frequencies for 5-(3,4-Diaminothiolan-2-yl)pentanoic acid:

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1730 (strong) | Moderate |

| Primary Amine | N-H stretch | 3300-3500 (two bands) | Moderate |

| Primary Amine | N-H bend | 1550-1650 (strong) | Weak |

| Alkyl Chain | C-H stretch | 2850-2960 | Strong |

| Thiolane Ring | C-S stretch | Weak | 600-750 (strong) |

This table is predictive and based on the known vibrational frequencies of similar functional groups and the analysis of biotin. researchgate.netresearchgate.net

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. nih.govnih.gov For 5-(3,4-Diaminothiolan-2-yl)pentanoic acid, which contains multiple chiral centers, X-ray crystallography would be indispensable for unambiguously assigning the relative and absolute configuration of each stereocenter.

The parent compound, biotin, has a well-established crystal structure, revealing the cis fusion of the two rings and the specific stereochemistry at its three chiral centers (3aS,4S,6aR). acs.orgnih.gov It is anticipated that the stereochemistry of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid, if derived from a synthetic route starting from biotin, would be related. However, only X-ray crystallography can provide unequivocal proof of the stereochemical arrangement.

The process would involve growing a single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the diffraction pattern is collected. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

Crystallographic Data for a Hypothetical Crystal of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid (Predictive):

| Parameter | Predicted Value |

| Crystal System | Orthorhombic (by analogy to biotin) nist.gov |

| Space Group | P2₁2₁2₁ (by analogy to biotin) nist.gov |

| Unit Cell Dimensions | Dependent on crystal packing |

| Key Bond Lengths (Å) | C-S, C-N, C-C, C=O |

| Key Bond Angles (°) | Angles defining the ring conformations |

| Torsion Angles (°) | Defining the stereochemistry |

This table is purely illustrative to show the type of data obtained from an X-ray crystallographic study and is based on the known data for biotin.

Theoretical and Computational Chemistry Investigations of 5 3,4 Diaminothiolan 2 Yl Pentanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For dethiobiotin (B101835), these methods have been pivotal in elucidating its electronic structure and predicting its reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule and to calculate the energy profiles of various molecular conformations.

In the context of dethiobiotin and its derivatives, DFT calculations, often at the B3LYP/6-311G level of theory, are used to generate their 3D structures for further computational analysis like molecular docking. josa.ro These optimized geometries are crucial for understanding how the molecule fits into the active sites of enzymes. For instance, the synthesis of a novel isoxazolidine (B1194047) derivative (ISoXD) utilized DFT calculations to understand its intramolecular charge transfer (ICT) mechanism. nih.gov While specific DFT studies focused solely on the geometry optimization and energy profiles of isolated dethiobiotin are not extensively detailed in the provided results, this methodology is a standard and essential first step in most computational studies involving small molecules like dethiobiotin.

Ab initio methods are computational chemistry methods based on quantum mechanics. They are instrumental in predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can aid in structure elucidation and characterization.

The prediction of NMR spectra through computational means is a rapidly advancing field, with methods that integrate DFT calculations with graph neural networks showing high accuracy. nih.govarxiv.org For complex biomolecules and their ligands, like biotin (B1667282) binding to streptavidin, quantum chemical calculations have been used to explain significant chemical shift perturbations observed in NMR experiments. nih.gov These calculations can dissect the contributions from various effects, such as aromatic ring currents and charge transfer, to the observed chemical shifts. nih.gov While direct ab initio prediction of the complete NMR spectrum of dethiobiotin is not explicitly detailed, the tools and methodologies are well-established. youtube.comyoutube.com The combination of experimental NMR with computational predictions provides a powerful approach to refine the solution structures of protein-ligand complexes. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of conformational changes and intermolecular interactions over time, providing a dynamic view that complements static quantum chemical calculations.

MD simulations have been extensively used to study the stability of protein-ligand complexes involving dethiobiotin analogs and their target enzymes. nih.gov For example, in a study of Mycobacterium tuberculosis dethiobiotin synthetase (MtDTBS) inhibitors, MD simulations were performed for 500 nanoseconds to assess the stability of the docked compounds. nih.gov Key metrics analyzed in such simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of a protein's backbone atoms from a reference structure over time, indicating the stability of the simulation. In the aforementioned study, RMSD values below 0.3 nm suggested that the systems were well-converged. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein, such as loops involved in ligand binding. researchgate.net

Radius of Gyration (Rg): Measures the compactness of the protein-ligand complex. Stable Rg profiles suggest that the complex remains compact without major conformational changes. nih.gov

Intermolecular Interactions: MD simulations allow for the detailed analysis of hydrogen bonds and hydrophobic interactions between the ligand and the protein, which are crucial for binding affinity. nih.govucsd.edu

These simulations provide atomistic-level insights into how ligands like dethiobiotin and its inhibitors are held within the binding pocket of their target enzymes. nih.gov They can also reveal the role of specific amino acid residues in stabilizing the ligand. nih.govebi.ac.uk

Computational Studies of Reaction Mechanisms and Transition States in Synthesis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. The synthesis of dethiobiotin and its subsequent conversion to biotin are key enzymatic steps that have been investigated using computational approaches.

Dethiobiotin synthase (DTBS) catalyzes the formation of the ureido ring of dethiobiotin from 7,8-diaminononanoic acid (DAPA) and carbon dioxide, a reaction that requires ATP. ebi.ac.ukwikipedia.org The mechanism is thought to involve the formation of a carbamate (B1207046) intermediate, followed by the creation of a carbamic-phosphoric mixed anhydride (B1165640) and subsequent ring closure. ebi.ac.uk While detailed quantum mechanical calculations of the transition states for this specific reaction are not extensively documented in the search results, the general approach would involve mapping the potential energy surface of the reaction to identify the lowest energy pathway from reactants to products.

The conversion of dethiobiotin to biotin is catalyzed by biotin synthase (BioB), a radical S-adenosylmethionine (SAM) enzyme. wikipedia.orgresearchgate.netnih.gov This reaction involves the insertion of a sulfur atom between two non-activated carbon atoms of dethiobiotin. nih.gov The proposed mechanism starts with the generation of a highly reactive 5'-deoxyadenosyl radical, which abstracts a hydrogen atom from dethiobiotin. wikipedia.org Computational studies, in conjunction with experimental data, are crucial for understanding this complex radical-based mechanism.

In Silico Approaches for Ligand-Target Interactions

In silico methods, particularly molecular docking, are widely used to predict the binding mode and affinity of a ligand to a protein target. These computational techniques are instrumental in drug discovery and in understanding the molecular basis of biological processes.

For dethiobiotin and its analogs, molecular docking has been employed to study their interactions with various protein targets:

Mycobacterium tuberculosis Dethiobiotin Synthetase (MtDTBS): Docking studies have been used to identify potential inhibitors of MtDTBS, a key enzyme in the biotin biosynthesis pathway of this pathogen. nih.govnih.gov These studies help in understanding the binding modes of inhibitors and in ranking them based on their predicted binding affinities (docking scores). nih.gov

Mycobacterium tuberculosis Biotin Protein Ligase (MtBPL): Computational docking of dethiobiotin to MtBPL has been performed to understand its binding affinity. nih.gov The results indicated an unfavorable binding energy, which was consistent with experimental data showing no measurable enthalpy changes upon association. nih.gov Analysis of the docked complex revealed potential hydrogen bond and hydrophobic interactions. nih.gov

Biotin Synthase (BioB): The crystal structure of E. coli biotin synthase in complex with dethiobiotin has been determined, providing a detailed view of the ligand-target interactions at the atomic level. nih.gov In the complex, the ureido ring of dethiobiotin stacks with the ribose of S-adenosylmethionine (AdoMet), and its carboxylate tail interacts with the adenine (B156593) ring of AdoMet. nih.gov

Avidin (B1170675) and Streptavidin: The interaction of biotin and its derivatives, including dethiobiotin, with avidin and streptavidin is a classic example of high-affinity protein-ligand binding. nih.govnih.govnih.gov Molecular dynamics simulations have been used to study the unbinding of biotin from avidin, revealing the key residues and forces involved in this remarkably stable interaction. nih.gov

These in silico studies are powerful tools for generating hypotheses about ligand-target interactions, which can then be tested experimentally. researchgate.netmdpi.com However, it is important to acknowledge the limitations of these methods, as they often rely on simplified models of complex biological systems. mdpi.com

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. youtube.comyoutube.com QSAR is a specific application of cheminformatics that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity.

While specific QSAR models for dethiobiotin itself were not found, the principles of QSAR are highly relevant to the study of its analogs as potential enzyme inhibitors. For instance, in the development of inhibitors for MtDTBS, a series of butein (B1668091) analogues were studied. nih.gov A QSAR study on such a series would involve:

Data Collection: Gathering a dataset of compounds with known inhibitory activity against the target enzyme.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, which quantify different aspects of their chemical structure (e.g., electronic, steric, hydrophobic properties).

Model Building: Using statistical methods to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Testing the predictive power of the model on an independent set of compounds.

Such models can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent inhibitors. The broader field of cheminformatics also provides the tools and databases necessary for managing and analyzing the large datasets generated in modern drug discovery, including structural information and bioactivity data. youtube.comyoutube.com

Biochemical and Biosynthetic Contexts of 5 3,4 Diaminothiolan 2 Yl Pentanoic Acid

Integration into Sulfur Amino Acid Biosynthetic Pathways

The defining feature of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid is its sulfur-containing heterocyclic ring. The incorporation of sulfur into biomolecules is a critical aspect of cellular metabolism, central to the function of amino acids like cysteine and methionine, and cofactors such as biotin (B1667282) and lipoic acid. nih.gov

Thiols (containing an R-SH group) and thioethers (containing an R-S-R' group) are fundamental to biochemistry. The thiol group of the amino acid cysteine is highly reactive and can form disulfide bonds, which are crucial for the tertiary structure and stability of proteins. masterorganicchemistry.comresearchgate.net Thiol groups are also excellent nucleophiles and play key roles in the active sites of numerous enzymes. researchgate.net Thioethers, while generally less reactive than thiols, are stable linkages found in molecules like S-Adenosylmethionine (SAM) and the amino acid methionine. libretexts.org

In biological systems, the formation of C-S bonds, such as the thioether in the thiolane ring of our subject compound, often requires complex enzymatic machinery. Radical S-Adenosylmethionine (SAM) enzymes, for instance, are known to catalyze the insertion of sulfur into unreactive C-H bonds, a key step in the biosynthesis of cofactors like biotin and lipoic acid. nih.gov These enzymes utilize iron-sulfur clusters to generate a highly reactive radical that initiates the sulfur insertion process. nih.gov The presence of a thioether makes 5-(3,4-Diaminothiolan-2-yl)pentanoic acid a stable molecule whose formation in a biological context would likely depend on such specialized enzymatic pathways.

The structure of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid strongly suggests it is an analogue of dethiobiotin (B101835) (DTB), a direct precursor to biotin. The biosynthesis of biotin from DTB is catalyzed by the enzyme biotin synthase (BioB), a radical SAM enzyme that inserts a sulfur atom to form the thiophene (B33073) ring of biotin. nih.govyoutube.com

Biotin Biosynthesis Pathway Context:

Pimeloyl-CoA Synthesis: The pathway begins with the synthesis of a seven-carbon fatty acid precursor. nih.gov

KAPA Synthesis: 7-keto-8-aminopelargonic acid (KAPA) is formed.

DAPA Synthesis: 7,8-diaminopelargonic acid (DAPA) is synthesized via transamination, a reaction catalyzed by DAPA synthase (BioA). youtube.com

Dethiobiotin Synthesis: The ureido ring is formed from DAPA and ATP, creating dethiobiotin (DTB), catalyzed by DTB synthase (BioD). youtube.com

Biotin Synthesis: Biotin synthase (BioB) inserts sulfur into DTB to form biotin. nih.govyoutube.com

The compound 5-(3,4-Diaminothiolan-2-yl)pentanoic acid can be viewed as a sulfur-containing version of 7,8-diaminopelargonic acid (DAPA). This suggests it could potentially act as a substrate analogue or inhibitor for the enzymes in this pathway, particularly dethiobiotin synthase (BioD) or biotin synthase (BioB).

Similarly, lipoic acid synthesis involves the insertion of two sulfur atoms into an octanoyl chain attached to a carrier protein. This reaction is catalyzed by lipoyl synthase (LipA), another radical SAM enzyme. nih.govnih.gov Given the shared mechanism of sulfur insertion, analogues like 5-(3,4-Diaminothiolan-2-yl)pentanoic acid could potentially interact with this system as well.

Enzyme-Catalyzed Transformations of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid Analogues

The most relevant enzymes for discussing transformations of analogues are the biotin-dependent carboxylases. nih.gov These enzymes utilize biotin as a covalently bound cofactor to catalyze the transfer of carbon dioxide in key metabolic reactions. nih.govnih.gov The process occurs in two half-reactions: first, the carboxylation of the biotin cofactor, and second, the transfer of the carboxyl group to a substrate. nih.gov

While not a direct transformation of the thiolane ring, these enzymes demonstrate the biochemical reactivity of the biotin structure. Any analogue that could be successfully converted into a biotin-like molecule could potentially be utilized by these enzymes.

Table 1: Major Biotin-Dependent Carboxylases and Their Functions

| Enzyme | Function | Metabolic Pathway |

|---|---|---|

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA from acetyl-CoA. nih.gov | Fatty Acid Synthesis nih.govresearchgate.net |

| Propionyl-CoA Carboxylase (PCC) | Carboxylates propionyl-CoA to form methylmalonyl-CoA. nih.gov | Amino Acid and Odd-Chain Fatty Acid Catabolism nih.gov |

| Pyruvate (B1213749) Carboxylase (PC) | Converts pyruvate to oxaloacetate. nih.gov | Gluconeogenesis nih.govresearchgate.net |

| β-Methylcrotonyl-CoA Carboxylase (MCC) | Involved in the breakdown of the amino acid leucine. nih.govnih.gov | Amino Acid Catabolism nih.gov |

These enzymatic reactions highlight the central role of the biotin structure in metabolism. An analogue like 5-(3,4-Diaminothiolan-2-yl)pentanoic acid would need to be enzymatically converted into a structure recognizable by holocarboxylase synthetase (the enzyme that attaches biotin to carboxylases) to participate in these pathways.

Investigation of Metabolic Fates and Derivatization in Biological Systems

The metabolic fate of biotin analogues is typically studied to understand the specificity of the biotin metabolic and catabolic pathways. In mammals, biotin itself is not synthesized but is obtained from the diet. nih.gov The primary catabolic pathway for biotin involves the β-oxidation of its valeric acid side chain, leading to products like bisnorbiotin (B46279). nih.gov

If 5-(3,4-Diaminothiolan-2-yl)pentanoic acid were introduced into a biological system, it could potentially undergo similar β-oxidation of its pentanoic acid side chain. Another critical enzyme in biotin metabolism is biotinidase, which recycles biotin by cleaving it from lysine (B10760008) residues of degraded carboxylases. nih.govannualreviews.org An analogue would need to be recognized and processed by biotinidase to be effectively recycled. A failure to be cleaved by biotinidase could lead to its accumulation or excretion.

The excretion of metabolic intermediates is a key indicator of pathway disruption. For instance, in biotin deficiency, the reduced activity of β-methylcrotonyl-CoA carboxylase leads to the buildup and excretion of 3-hydroxyisovaleric acid. nih.govannualreviews.org Studying the excretion products following administration of an analogue like 5-(3,4-Diaminothiolan-2-yl)pentanoic acid could reveal how it is metabolized and which pathways it perturbs.

Genetic and Transcriptomic Regulation of Related Biochemical Pathways

The biochemical pathways related to biotin and lipoic acid are under tight genetic control, particularly in microorganisms like Escherichia coli. The genes for biotin biosynthesis (bioA, B, C, D, F) are typically organized into a single operon, the bio operon. nih.gov

The regulation of this operon is a well-studied model of transcriptional control. It is managed by a dual-function protein called BirA. nih.govnih.gov BirA acts as both the biotin protein ligase (attaching biotin to its target enzymes) and a transcriptional repressor. When biotin levels are high, BirA, complexed with biotinoyl-5'-AMP (the activated form of biotin), binds to the bio operator sequence on the DNA and blocks transcription of the biosynthesis genes. nih.gov

Table 2: Genes of the E. coli Biotin Biosynthetic (bio) Operon

| Gene | Protein Product | Function in Biotin Synthesis |

|---|---|---|

| bioA | DAPA synthase | Catalyzes the synthesis of 7,8-diaminopelargonic acid (DAPA). youtube.com |

| bioB | Biotin synthase | Inserts sulfur into dethiobiotin to form biotin. youtube.com |

| bioC | Malonyl-CoA methyltransferase | Involved in the early steps of synthesizing the pimeloyl moiety. nih.gov |

| bioD | Dethiobiotin synthase | Catalyzes the formation of the ureido ring to make dethiobiotin. youtube.com |

| bioF | KAPA synthase | Catalyzes the synthesis of 7-keto-8-aminopelargonic acid (KAPA). |

| bioH | Pimeloyl-CoA esterase | Involved in the final step of pimeloyl-ACP synthesis. nih.gov |

An analogue like 5-(3,4-Diaminothiolan-2-yl)pentanoic acid, or a metabolite derived from it, could potentially interfere with this regulatory system. If it, or its adenylated form, could bind to BirA, it might act as an agonist or antagonist of repression, thereby altering the expression of the bio operon genes. In contrast, the genes for lipoic acid synthesis are not typically under transcriptional control; regulation occurs at the level of substrate availability, as the lipoic acid is built directly onto its target proteins. nih.govnih.gov

Advanced Analytical Methodologies for the Detection and Quantification of 5 3,4 Diaminothiolan 2 Yl Pentanoic Acid

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid from complex matrices prior to its quantification. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the specific analytical question being addressed.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for the analysis of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid. Method development typically involves optimizing several key parameters to achieve the desired separation efficiency, resolution, and analysis time.

Reversed-phase HPLC is a common approach, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase. The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer to control pH) and an organic modifier like methanol (B129727) or acetonitrile. youtube.com Gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to ensure the efficient elution of the analyte and to separate it from other matrix components. youtube.com

UPLC, which employs smaller particle sizes in the stationary phase (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and faster analysis times. measurlabs.com A UPLC-MS/MS method for the analysis of a biomarker of biotin (B1667282) deficiency, 3-hydroxyisovaleric acid, demonstrated the enhanced speed and efficiency of this technique. nih.gov

Detection in HPLC and UPLC can be achieved using various detectors. While UV detection is possible, the chromophore of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid provides a weak and non-specific UV response, limiting sensitivity. nih.gov To overcome this, post-column derivatization with fluorescent tags can be employed to enhance detection sensitivity. nih.gov However, the coupling of LC with mass spectrometry is now the preferred method for achieving high sensitivity and specificity.

Table 1: Example of HPLC Method Parameters for the Analysis of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid

| Parameter | Condition |

| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 10 mM Potassium Phosphate (monobasic), pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | Gradient elution profile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 200 nm |

| Injection Volume | 20 µL |

| Run Time | 20 minutes |

Gas chromatography (GC) is a powerful separation technique, but it is primarily suited for volatile and thermally stable compounds. 5-(3,4-Diaminothiolan-2-yl)pentanoic acid is a non-volatile compound due to its polar functional groups (carboxylic acid and amino groups). Therefore, derivatization is a mandatory step to increase its volatility and thermal stability for GC analysis. rass-biosolution.com

A historical method involved the conversion of the compound to its N-nitroso derivative, which could then be analyzed by GC. thermofisher.com More modern approaches typically involve silylation, where the active hydrogens in the molecule are replaced with trimethylsilyl (B98337) (TMS) groups. This process significantly reduces the polarity and increases the volatility of the analyte. researchgate.net For instance, derivatization with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to create volatile TMS derivatives of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid suitable for GC analysis.

The development of a GC method would involve optimizing the derivatization reaction conditions (reagent, temperature, and time) and the GC parameters such as the type of capillary column, temperature program, and injector and detector temperatures.

Table 2: Example of GC Conditions for the Analysis of Derivatized 5-(3,4-Diaminothiolan-2-yl)pentanoic acid

| Parameter | Condition |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

5-(3,4-Diaminothiolan-2-yl)pentanoic acid possesses three chiral centers, leading to the existence of several stereoisomers. The biologically active form is (+)-biotin. Therefore, the assessment of enantiomeric purity is critical, especially in pharmaceutical formulations. Chiral separation techniques are employed to separate and quantify these enantiomers.

Chiral HPLC is a widely used technique for this purpose. This can be achieved by using a chiral stationary phase (CSP) that can differentiate between the enantiomers. For example, a CSP derived from (S)-biotin bonded to silica (B1680970) gel has been used for the liquid chromatographic separation of racemic amino acid derivatives, demonstrating the principle of using a chiral selector related to the analyte. rass-biosolution.com Another approach involves the use of polysaccharide-based or cyclodextrin-based chiral columns. The mobile phase composition is carefully optimized to achieve baseline separation of the enantiomers.

Chiral GC can also be employed for the separation of enantiomers of volatile derivatives of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid. Similar to chiral HPLC, this technique utilizes a chiral stationary phase.

Coupled Analytical Techniques

The coupling of chromatographic separation with mass spectrometry provides a powerful analytical tool, offering both high separation efficiency and highly selective and sensitive detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid in complex matrices due to its superior sensitivity and specificity. rass-biosolution.com The method combines the separation power of HPLC or UPLC with the precise detection capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the analyte is first separated from other components in the sample by LC. The eluent from the LC column is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecules of the analyte. These ions are then guided into the mass analyzer.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In the first stage, the precursor ion (the molecular ion of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid) is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass analysis. This process of selecting a specific precursor ion and monitoring a specific product ion is known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), and it provides a very high degree of selectivity, minimizing interferences from the sample matrix. nih.gov The use of a stable isotope-labeled internal standard, such as deuterated biotin, is highly recommended to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the quantification.

Table 3: Illustrative LC-MS/MS Method Validation Findings for 5-(3,4-Diaminothiolan-2-yl)pentanoic acid Analysis

| Parameter | Finding |

| Linearity (r²) | >0.99 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Accuracy (Recovery %) | 95 - 105% |

| Precision (RSD %) | < 10% |

| Matrix Effect | Monitored and compensated for with internal standard |

While less common than LC-MS/MS for the analysis of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be a viable and powerful alternative, particularly when high chromatographic resolution is required. As with GC, derivatization to form volatile and thermally stable derivatives is a prerequisite. Silylation is a common derivatization strategy. researchgate.net

The derivatized analyte is separated on a GC column and then introduced into the mass spectrometer. Similar to LC-MS/MS, GC-MS/MS utilizes tandem mass spectrometry for highly selective detection. The use of multiple reaction monitoring (MRM) significantly enhances the signal-to-noise ratio by filtering out background interferences, allowing for the sensitive and accurate quantification of the target analyte. walshmedicalmedia.com

The development of a GC-MS/MS method would involve the optimization of both the derivatization and the instrumental parameters, including the GC temperature program and the MS/MS transitions (precursor and product ions) and collision energies. The specificity of unique MRM transitions for the derivatized analyte and its isotopically labeled internal standard makes this a robust technique for quantitative analysis. walshmedicalmedia.com

Table 4: Representative GC-MS/MS Performance Characteristics for the Analysis of Derivatized Analytes

| Parameter | Characteristic |

| Linearity (r²) | >0.995 |

| Intra-day Precision (CV%) | < 10% |

| Inter-day Precision (CV%) | < 15% |

| Accuracy (%) | 90 - 110% |

| Specificity | High, based on unique MRM transitions |

Method Validation Protocols for Analytical Procedures

The validation of analytical methods is a critical process to ensure that a chosen procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate results for the quantification of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid. International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for performing such validations. europa.eu A full validation of a bioanalytical method should encompass several key parameters to demonstrate its suitability for quantifying an analyte in biological and other matrices. europa.eu

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eunih.gov Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances, including its metabolites. nih.gov

In the context of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid analysis, various methods demonstrate different levels of specificity. For instance, microbiological assays, while effective, may lack the high specificity of chromatographic methods as they measure biological activity which can sometimes be influenced by related compounds. nih.gov In contrast, methods combining High-Performance Liquid Chromatography (HPLC) with mass spectrometry (MS/MS) or fluorescence detection offer high specificity. nih.govrass-biosolution.com These techniques can effectively separate the parent compound from its metabolites, such as bisnorbiotin (B46279) and biotin-d-sulfoxide, which is crucial for accurate quantification in biological samples like urine. nih.gov

The use of avidin (B1170675) or streptavidin in binding assays is a common approach due to their strong and specific interaction with 5-(3,4-Diaminothiolan-2-yl)pentanoic acid. nih.govaatbio.com However, even these methods can show cross-reactivity with certain derivatives. nih.gov Therefore, combining separation techniques like HPLC with these highly specific binding interactions, as seen in HPLC/avidin-binding assays, provides a robust method for specific quantification. nih.gov For example, an immunoaffinity-HPLC/PDA method has demonstrated good specificity for both biotin and cyanocobalamin. researchgate.net

Studies have also focused on overcoming interference from excess biotin in immunoassays that rely on the streptavidin-biotin interaction, which can lead to false results. jcadonline.com The development of methods to mitigate this interference is crucial for clinical diagnostic applications. mdpi.com

Linearity, Range, and Calibration Curve Determination

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. sepscience.com A calibration curve is a graphical representation of the relationship between the concentration of the analyte and the analytical signal. nih.gov

For the analysis of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid, various methods have established linearity over different concentration ranges. A reversed-phase HPLC (RP-HPLC) method for its determination in multivitamin premixes showed a linear response over a concentration range of 50-150 ppm with a correlation coefficient (r²) of 0.996. rjptonline.org Another HPLC method with post-column derivatization was linear for 20-200 ng per injection. researchgate.net

More sensitive techniques, such as those employing fluorescence or chemiluminescence detection, have demonstrated broader linear ranges. An immunoaffinity chromatographic biosensing system using liposomal fluorescent biolabels reported a remarkable linear range spanning eight orders of magnitude, from 10⁻¹² to 10⁻⁴ M. acs.org A chemiluminescence competitive assay was found to be linear in the range of 1.0–100 µM with a correlation coefficient of 0.9991. nih.gov

The table below summarizes the linearity data from various analytical methods for 5-(3,4-Diaminothiolan-2-yl)pentanoic acid.

| Analytical Method | Concentration Range | Correlation Coefficient (r²) |

| RP-HPLC | 50-150 ppm | 0.996 |

| HPLC with Post-Column Derivatization | 20-200 ng/injection | Not specified |

| Immunoaffinity Chromatography with Fluorescence | 10⁻¹² - 10⁻⁴ M | Not specified |

| Chemiluminescence Competitive Assay | 1.0-100 µM | 0.9991 |

| HPLC-MS/MS | 30-120 ng/mL | 0.9998 |

| Spectrophotometric Method | 4-16 µg/mL | Not specified |

This table is generated based on data from multiple sources. researchgate.netnih.govrjptonline.orgacs.orgresearchgate.netresearchgate.net

Accuracy and Precision Assessments (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net Precision is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govresearchgate.net

Numerous validation studies for 5-(3,4-Diaminothiolan-2-yl)pentanoic acid have reported excellent accuracy and precision. For instance, an LC-fLD method for its analysis in infant formula and other food products showed recovery rates of 98.1 ± 5.7%, indicating high accuracy. nih.gov The repeatability (RSDr) for this method ranged from 2.0% to 4.5%, and the intermediate reproducibility (RSDiR) was between 5.8% and 9.4%. nih.gov

A chemiluminescence competitive assay demonstrated very good accuracy, with found percentages ranging from 98.0% to 102%. nih.govresearchgate.net The intra-day precision for this method was reported as RSD% ≤ 4.45%, and the inter-day precision was RSD% ≤ 10.6%. nih.govresearchgate.net An immunoaffinity-HPLC/PDA assay also showed acceptable precision with repeatability (CV) of 3.6%-3.8% and reproducibility (CV) of 4.9%-6.1%. researchgate.net

The table below presents a summary of accuracy and precision data from different analytical methods.

| Analytical Method | Accuracy (Recovery %) | Repeatability (Intra-day Precision, %RSD) | Intermediate Precision (Inter-day Precision, %RSD) |

| LC-fLD | 98.1 ± 5.7% | 2.0 - 4.5 | 5.8 - 9.4 |

| Chemiluminescence Competitive Assay | 98.0 - 102% | ≤ 4.45 | ≤ 10.6 |

| Immunoaffinity-HPLC/PDA | 99.0 - 101.3% | 3.6 - 3.8 | 4.9 - 6.1 |

| RP-HPLC | > 97% | < 2 (for standard) | Not specified |

| HPLC-MS/MS | 97 - 101% | 1 - 4 | 0 - 4 |

This table is compiled from data in various research articles. nih.govresearchgate.netnih.govrjptonline.orgresearchgate.netresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sepscience.com These values are crucial for determining the sensitivity of an analytical method. sepscience.com The LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S and LOQ = 10σ/S). sepscience.com

For 5-(3,4-Diaminothiolan-2-yl)pentanoic acid, the LOD and LOQ vary significantly depending on the analytical technique employed. An LC-fLD method for food analysis reported an LOD of 3.0 µ g/100 g and an LOQ of 5.0 µ g/100 g. nih.gov A highly sensitive immunoaffinity chromatographic biosensing system achieved an LOD as low as 5.0 pg. acs.org

A chemiluminescence competitive assay had a calculated LOD of 0.58 µM. nih.gov For an HPLC-MS/MS method, the LOD and LOQ were found to be 2.41 ng/mL and 7.29 ng/mL, respectively. researchgate.net An HPLC method with post-column derivatization reported a detection limit of about 10 ng per injection. researchgate.net

The following table summarizes the LOD and LOQ values for various analytical methods.

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| LC-fLD | 3.0 µ g/100 g | 5.0 µ g/100 g |

| Immunoaffinity Chromatography with Fluorescence | 5.0 pg | Not specified |

| Chemiluminescence Competitive Assay | 0.58 µM | Not specified |

| HPLC-MS/MS | 2.41 ng/mL | 7.29 ng/mL |

| HPLC with Post-Column Derivatization | ~10 ng/injection | Not specified |

| Immunoaffinity-HPLC/PDA | 0.028 µ g/100 g | Not specified |

| Reversed-phase HPLC (for nutritionals) | Not specified | 0.8 µ g/100 g |

Data for this table was sourced from multiple research publications. nih.govresearchgate.netnih.govacs.orgresearchgate.netnih.gov

Robustness and Stability Considerations

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Stability studies are conducted to evaluate the stability of the analyte in a sample under specific conditions for specific time intervals. nih.gov

For the analysis of 5-(3,4-Diaminothiolan-2-yl)pentanoic acid, stability is a key consideration, especially in biological matrices. A study using liquid chromatography-mass spectrometry for analysis from dried blood spots evaluated various stability parameters. nih.gov This included benchtop stability at room temperature (25°C) for up to 8 hours, processed sample stability in an autosampler at 4°C for up to 48 hours, and freeze-thaw stability after three cycles at -80°C. nih.gov Long-term stability was also assessed for samples stored at -80°C for up to 360 days to ensure the reliability of biobanking and retrospective analyses. nih.gov

The robustness of a method can be assessed by evaluating the effect of variations in parameters such as pH of the mobile phase, column temperature, and flow rate. For example, an HPLC method was found to be suitable for routine quality control analysis, implying a certain degree of robustness. rjptonline.org The transferability of a method between laboratories is also an indicator of its robustness. nih.gov

Applications As a Chemical Synthon and Precursor in Organic Synthesis

Building Block for Novel Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. sigmaaldrich.commsesupplies.com The inherent ring system of desthiobiotin provides a ready-made scaffold for the elaboration into more complex heterocyclic structures.

The thiolane ring of 5-(3,4-diaminothiolan-2-yl)pentanoic acid is a key functional group that can be chemically modified to generate a range of sulfur-containing heterocycles. Research has demonstrated the conversion of desthiobiotin into various derivatives, although specific examples of its direct use as a precursor for a broad range of novel thiolane-containing heterocycles are not extensively documented in publicly available literature. The synthesis of desthiobiotin itself has been a subject of study, indicating its importance as a synthetic target. nih.gov The general importance of heterocyclic compounds in the synthesis of medicinal compounds and other functional molecules is well-established. jmchemsci.com

Chiral Auxiliary or Ligand in Asymmetric Catalysis

The stereochemistry of 5-(3,4-diaminothiolan-2-yl)pentanoic acid, specifically the (4R,5S) configuration in the naturally occurring d-desthiobiotin, presents an opportunity for its use as a chiral auxiliary or ligand in asymmetric catalysis. nih.gov Chiral auxiliaries are used to control the stereochemical outcome of a reaction, while chiral ligands coordinate to metal catalysts to create a chiral environment. While the potential for this application exists due to its defined stereocenters, widespread reports of its use in this specific capacity are not prominent in the surveyed literature.

Scaffold for the Development of Advanced Materials